molecular formula C5H5ClN2O6S B14514140 (4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride CAS No. 63067-43-6

(4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride

Cat. No.: B14514140
CAS No.: 63067-43-6
M. Wt: 256.62 g/mol
InChI Key: QSMBBWUKZSKZEW-UHFFFAOYSA-N
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Description

(4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride is a chemical compound with a complex structure that includes an oxazolidine ring and a sulfamyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride typically involves the reaction of oxazolidine derivatives with sulfamyl chloride under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfamyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The oxazolidine ring can undergo oxidation and reduction reactions, altering the chemical properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives, while oxidation reactions can produce oxazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential as antimicrobial agents. The compound’s ability to inhibit bacterial growth makes it a candidate for the development of new antibiotics.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: Compounds with a similar oxazolidine ring structure, such as linezolid, which is used as an antibiotic.

    Sulfonamides: Compounds with a similar sulfamyl group, such as sulfamethoxazole, which is also used as an antibiotic.

Uniqueness

(4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride is unique due to its combination of an oxazolidine ring and a sulfamyl chloride group. This combination provides the compound with distinct chemical properties and reactivity, making it a valuable tool in various scientific and industrial applications.

Properties

CAS No.

63067-43-6

Molecular Formula

C5H5ClN2O6S

Molecular Weight

256.62 g/mol

IUPAC Name

N-(4-methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamoyl chloride

InChI

InChI=1S/C5H5ClN2O6S/c1-2-3(9)14-5(11)8(2)4(10)7-15(6,12)13/h2H,1H3,(H,7,10)

InChI Key

QSMBBWUKZSKZEW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC(=O)N1C(=O)NS(=O)(=O)Cl

Origin of Product

United States

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